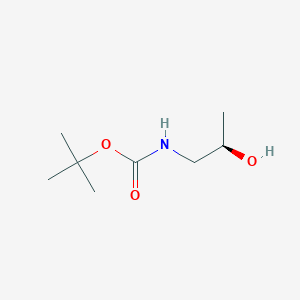
N-Boc-(R)-1-amino-2-propanol
説明
Synthesis Analysis
Synthesis Methods : N-Boc-(R)-1-amino-2-propanol is synthesized through various methods. One approach involves the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is readily available from cyanoacetate and dibromoethane. N-Boc and C-OMe protection are applied in this method for fragment coupling in solution synthesis (Abele, Seiler, & Seebach, 1999).
Optical Purity : The synthesis of optically pure non-protein α-amino acids from L-serine is another method, exemplifying the versatility of N-Boc-(R)-1-amino-2-propanol in synthesizing various amino acids (Sasaki, Hashimoto, & Potier, 1987).
Molecular Structure Analysis
- Crystal Structures : The X-ray crystal structures of synthesized β-oligopeptides reveal the molecular arrangement and confirm the presence of N-Boc-(R)-1-amino-2-propanol in these structures. These structures exhibit characteristic secondary-structural motifs and hydrogen bonding patterns (Abele et al., 1999).
Chemical Reactions and Properties
- Reactivity : N-Boc-(R)-1-amino-2-propanol is involved in various chemical reactions, particularly in peptide synthesis. Its reactivity is essential in forming peptide bonds and in the synthesis of mimics of O-linked glycopeptides (Carrasco et al., 2006).
Physical Properties Analysis
- Stability and Solubility : The physical properties, such as stability and solubility, of N-Boc-(R)-1-amino-2-propanol are influenced by its molecular structure and protection groups. These properties are critical in determining its suitability in various synthetic processes.
Chemical Properties Analysis
- Functional Group Reactivity : The Boc (tert-butyloxycarbonyl) group in N-Boc-(R)-1-amino-2-propanol plays a significant role in its chemical properties, particularly in protecting the amino group during peptide synthesis. The Boc group is a common protecting group in peptide synthesis, offering stability and ease of deprotection under certain conditions (Karmakar et al., 2018).
科学的研究の応用
1. Chemoselective BOC Protection of Amines
- Application Summary : N-Boc-®-1-amino-2-propanol is used in the chemoselective BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is important in the synthesis of pharmaceuticals and biologically active molecules .
- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol provides an almost quantitative yield of BOC-protected amines, amino acids, and amino alcohols . It is a green and eco-friendly route that does not require any water quenches, solvent separations, and purification steps .
2. N-Boc Protection of Amines under Ultrasound Irradiation
- Application Summary : N-Boc-®-1-amino-2-propanol is used for the N-Boc protection of structurally diverse amines under ultrasound irradiation . This process is important in the synthesis of various biologically active compounds .
- Methods of Application : The N-Boc protection is achieved under ultrasound irradiation in catalyst-free conditions at room temperature . This method is simple, rapid, and efficient .
- Results : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time . This procedure offers several advantages, including mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
3. Dual Protection of Amino Functions
- Application Summary : N-Boc-®-1-amino-2-propanol is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
- Methods of Application : The dual protection is carried out using Boc2O/DMAP . The products are confirmed by various spectroscopic methods .
- Results : This protocol provides products containing one or two Boc-groups resulting from dual protection of amines and amides . It is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
4. Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides
- Application Summary : N-Boc-®-1-amino-2-propanol is used for the chemoselective N-Boc protection of various structurally diverse amines, amino acids, and peptides . This process is important in peptide chemistry .
- Methods of Application : The N-Boc protection is achieved using di-tert-butyl dicarbonate with Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results : This procedure provides an efficient and highly chemoselective mono-N-Boc protection of amines, amino acids, and peptides . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
5. Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Application Summary : N-Boc-®-1-amino-2-propanol is used for the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines . This process is important in the synthesis of amides .
- Methods of Application : The amidation is achieved under a variety of conditions . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
6. N-Boc Deprotection of Amines
- Application Summary : N-Boc-®-1-amino-2-propanol is used in the N-Boc deprotection (deBoc) of amines . This is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .
- Methods of Application : The deBoc reaction is conducted in a continuous flow reactor with a low-boiling solvent . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
- Results : H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C . The active sites of the zeolite do not appear to be directly associated with the Al framework substitution in the micropores .
7. N-Boc Protection of Amines in Water
- Application Summary : N-Boc-®-1-amino-2-propanol is used for the N-Boc protection of amines in water . This process is important in the synthesis of various biologically active compounds .
- Methods of Application : The N-Boc protection is achieved in water . This method is simple, rapid, and efficient .
- Results : Selective N-Boc protection was achieved in excellent isolated yield . This procedure offers several advantages, including mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
8. N-Boc Protection of Amines Using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
- Application Summary : N-Boc-®-1-amino-2-propanol is used for the N-Boc protection of amines using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This process is important in the synthesis of various biologically active compounds .
- Methods of Application : The N-Boc protection is achieved using HFIP as solvent and catalyst . This method is simple, rapid, and efficient .
- Results : Selective N-Boc protection was achieved in excellent isolated yield . This procedure offers several advantages, including mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
Safety And Hazards
The safety data sheet for a similar compound, N-Boc-®-2-Hydroxymethylmorpholine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477444 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(R)-1-amino-2-propanol | |
CAS RN |
119768-44-4 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



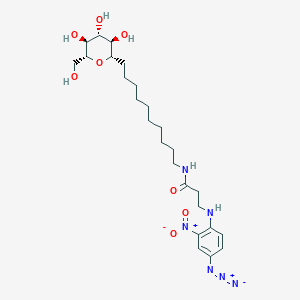
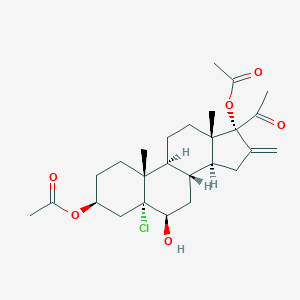
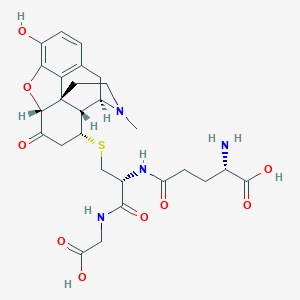
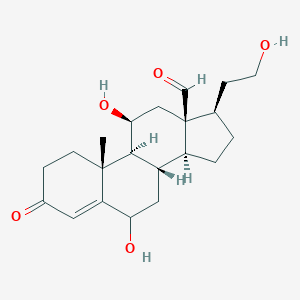
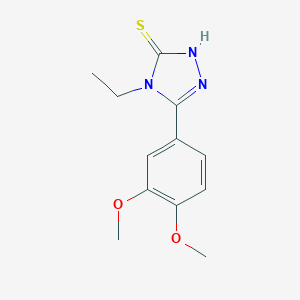
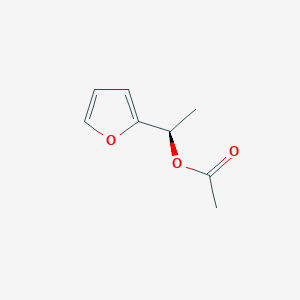
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
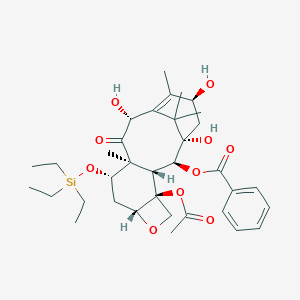
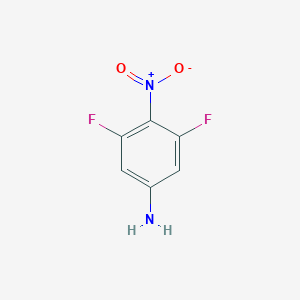
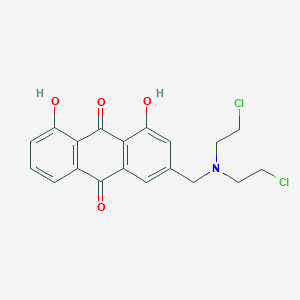
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)


